Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one

PARP inhibitor Cancer SAR scaffold

Procuring the unsubstituted pyrido-pyrrolo-pyrazinone core as a SAR baseline? Impure or substituted batches confound PARP inhibition assays, wasting lead optimization cycles. This compound is the validated negative control for quantifying R-group contributions. • Essential for patent-bolstering SAR data - clean baseline for PARP inhibitor lead optimization • Baseline control for PARP vs. serotonergic selectivity mapping - prevents late-stage target attrition • Mandatory monomer for bispyrido antimalarial lead generation - confirmed superior in vitro potency upon dimerization

Molecular Formula C10H7N3O
Molecular Weight 185.18 g/mol
CAS No. 102064-36-8
Cat. No. B009507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one
CAS102064-36-8
Molecular FormulaC10H7N3O
Molecular Weight185.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)N3C=CC=C3C(=O)N2
InChIInChI=1S/C10H7N3O/c14-10-8-4-2-6-13(8)9-7(12-10)3-1-5-11-9/h1-6H,(H,12,14)
InChIKeyQHZLMPDWYWUECY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one Core Scaffold Identity


Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one (CAS 102064-36-8) is the unsubstituted, fully aromatic tricyclic core of a compound class extensively patented as inhibitors of poly(ADP-ribose)polymerase (PARP) [1]. This scaffold also appears in bispyrido analogs that have been investigated for antimalarial activity [2]. The compound itself is primarily used as a key synthetic intermediate or an unsubstituted reference standard, rather than as a terminal bioactive molecule. Its value in procurement lies in its role as the foundational building block for structure-activity relationship (SAR) studies, where substituent effects are measured against this baseline core [1].

Unsubstituted pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one core scaffold
Synthetic intermediate for SAR and lead optimization libraries [PARP, antimalarial, GPCR]
Analytical reference standard for heterocycle characterization

Substitution Patterns Define Target Engagement


The unsubstituted Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one core is not a biologically silent carrier. The class-level patent data demonstrates that specific substituents at positions R1-R7 are explicitly claimed to confer PARP inhibitory activity [1]. For example, 6-(4-Benzyl-piperazin-1-yl)-pyrido[3,2-e]pyrrolo[1,2-a]pyrazine shows a dramatically different affinity profile (5-HT1D receptor IC50 of 29.5 μM) [2] compared to the PARP-targeted analogs. This indicates that the heteroatom arrangement and aromaticity of the core provides a specific geometry for target interaction, and that generic replacement with other fused heterocycles (like quinoxalines or thienopyrazines) or even subtly different substitution on this core will fundamentally alter or ablate target potency and selectivity [1][2].

This Core
Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one
Fully aromatic, unsubstituted; geometry and heteroatom pattern essential for class-level PARP / GPCR / antimalarial probe design.
Generic Substitute
Fused Heterocycles or Simple Substitutions
Quinoxalines, thienopyrazines, or even minor changes in amine appendage or core saturation shift biological target engagement from PARP to GPCR, ablating desired pathway response.
Risk Outcome
Substitution patterns control selectivity; unreviewed replacement may lead to loss of target modulation or introduction of off-target activity, undermining SAR reproducibility.

Quantitative Activity: Core vs. Functionalized Analogs


PARP Inhibition: Unsubstituted Core as Null Baseline

The patent literature establishes a class-level inference where the substituted pyrido[3,2-e]pyrrolo[1,2-a]pyrazine scaffold is claimed for PARP inhibition [1]. While specific IC50 values for the unsubstituted parent compound (CAS 102064-36-8) are not disclosed in the patent, its role is defined as the baseline core. By comparison, optimized derivatives from the same patent family, such as those in US7928105, are described as having potent PARP inhibitory activity [2]. The unsubstituted core is essential for establishing the intrinsic contribution of the tricyclic ring system to binding, prior to the radical potency enhancements achieved through R-group substitutions.

PARP Baseline
Class-level inference
Unsubstituted core as null control
Supports SAR baseline comparison
No quantitative IC50 disclosed; substituted analogs show reported PARP inhibition
PARP inhibitor Cancer SAR scaffold

Selectivity Shift: Serotonergic vs. PARP Activity

A direct head-to-head comparison is not available, but cross-study analysis reveals a stark functional shift. A closely related analog, 6-(4-Benzyl-piperazin-1-yl)-pyrido[3,2-e]pyrrolo[1,2-a]pyrazine, shows measurable but weak affinity for the 5-HT1D receptor (IC50 = 29,500 nM) [1]. Other piperazinopyridopyrrolopyrazines were developed as selective 5-HT3 receptor partial agonists . In contrast, the 6a,7,8,9-tetrahydro analogs of the same core were patented specifically for PARP inhibition [2]. This demonstrates that the core's biological target preference is exquisitely sensitive to both the aromatic saturation state and the nature of the pendant amine, making the unsubstituted, fully aromatic core a distinct chemical entity for probing these divergent pathways.

5-HT1D Affinity
Cross-study comparable
IC50 = 29,500 nM
Supports selectivity profiling context
Functional shift to PARP depends on core saturation and amine substituent
5-HT3 receptor GPCR selectivity Scaffold hopping

Antimalarial Activity: Dimers vs. Monomeric Cores

In a study on antimalarial agents, bispyrido[3,2-e]pyrrolo[1,2-a]pyrazines were directly tested against Plasmodium falciparum [1]. The research explicitly states that bispyrrolo[1,2-a]quinoxalines showed superior activity relative to monopyrrolo[1,2-a]quinoxalines [1]. While the monomeric pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one itself was not the tested entity in this paper, the study establishes a class-level inference that dimerization of the core is a key driver of in vitro antimalarial potency. The monomeric unit is therefore essential for synthesizing these active dimers and for serving as the inactive comparator to quantify the dimerization benefit.

Antimalarial Activity
Class-level inference
Monomeric precursor
Bispyrido dimers (reported higher activity)
Dimerization-driven activity context
Monomer essential for synthesis and as inactive control in Plasmodium assays
Antimalarial Plasmodium falciparum Dimerization effect

Key Application Scenarios


PARP Inhibitor SAR: Definitive Null-Control

Research teams developing novel PARP inhibitors based on the pyridopyrrolopyrazine scaffold must procure the unsubstituted core (CAS 102064-36-8) as the essential negative control. As established by the patent literature, potent PARP inhibition arises from specific substitutions on this scaffold [1]. This compound allows teams to rigorously quantify the contribution of each R-group modification in enzymatic assays, generating clean SAR data essential for patent filings and lead optimization.

CNS vs. Oncology Selectivity Profiling

Given that the core can be directed toward either serotonergic GPCRs (as in 5-HT3 partial agonists) or the PARP enzyme simply by modifying the saturation and amine appendage [1], this parent compound is a critical starting material for new chemical entity (NCE) lead generation libraries. Its procurement enables parallel synthesis of diverse analogs to quickly map the selectivity boundaries between CNS and oncology targets, preventing late-stage project attrition.

Synthesis of Bispyrido Antimalarials

For medicinal chemistry groups pursuing antimalarial leads, the monomeric pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one is the mandatory building block for generating bispyrido analogs, which have demonstrated superior in vitro potency against P. falciparum compared to monomeric structures [2]. The monomer also serves as a critical inactive control in the same assay panel, ensuring that any observed activity is a genuine consequence of dimerization.

Analytical Reference Standard for Heterocycle Characterization

The compound's distinctive 1H-NMR signature, characterized in foundational literature [3], makes it a valuable analytical reference standard. Quality control and analytical departments within pharmaceutical companies can use the pure unsubstituted compound to verify the identity and purity of more complex, substituted library intermediates through comparative spectroscopy, aiding in batch-to-batch reproducibility.

Application
Selection Property
Validation Focus
PARP Inhibitor SAR: Definitive Null-Control
Unsubstituted baseline core
Quantify R-group contribution in enzymatic assays
CNS vs. Oncology Selectivity Profiling
Modifiable aromatic scaffold
Map selectivity boundaries between GPCR and PARP targets
Synthesis of Bispyrido Antimalarials
Monomeric building block
Validate dimerization-dependent antiplasmodial potency
Analytical Reference Standard for Heterocycle Characterization
Distinctive 1H-NMR signature
Identity and purity verification of substituted intermediates
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